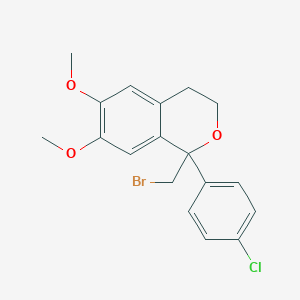
1-ethyl-3-(9H-xanthen-9-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-3-(9H-xanthen-9-yl)urea is a chemical compound with the following properties:
Linear Formula: CHNO
CAS Number: 74428-56-1
Molecular Weight: 240.264 g/mol
準備方法
Synthetic Routes:: The synthetic route for this compound involves the reaction of xanthene-9-carboxylic acid with urea, followed by N-ethylation. The detailed steps are as follows:
Formation of Xanthene-9-Carboxylic Acid: Xanthene-9-carboxylic acid is synthesized through appropriate reactions (e.g., Friedel-Crafts acylation).
Reaction with Urea: Xanthene-9-carboxylic acid reacts with urea to form 1-ethyl-3-(9H-xanthen-9-yl)urea.
N-Ethylation: The final step involves N-ethylation of the urea moiety .
Industrial Production:: Unfortunately, specific industrial production methods for this compound are not widely documented due to its rarity and specialized applications.
化学反応の分析
1-エチル-3-(9H-キサンテン-9-イル)尿素は、さまざまな反応を起こす可能性があります。
酸化: 適切な条件下で酸化される可能性があります。
還元: 還元反応により官能基が改変される可能性があります。
置換: 尿素窒素またはキサンテン環での置換反応が可能です。
一般的な試薬: 過酸化水素、還元剤、ルイス酸/塩基などの試薬が関連しています。
主な生成物: これらの反応により、官能基が変更された化合物の誘導体が生成されます .
科学的研究の応用
1-エチル-3-(9H-キサンテン-9-イル)尿素は、次のような用途があります。
化学: 蛍光標識およびイメージング研究。
生物学: 細胞イメージング、追跡、および特定の生体分子の検出。
医学: 診断ツールおよび薬物送達システム。
産業: 色素レーザー、センサー、および光電子デバイス .
作用機序
この化合物の作用機序には以下が含まれます。
蛍光: キサンテン部分のため、強い蛍光を示します。
標的化: 特定の細胞構造または分子に選択的に結合します。
経路: 正確な経路は、特定の用途によって異なります .
6. 類似化合物の比較
1-エチル-3-(9H-キサンテン-9-イル)尿素は、蛍光特性と尿素官能基のユニークな組み合わせにより際立っています。 類似の化合物には、他のキサンテン誘導体と蛍光色素が含まれます .
類似化合物との比較
1-Ethyl-3-(9H-xanthen-9-yl)urea stands out due to its unique combination of fluorescence properties and urea functionality. Similar compounds include other xanthene derivatives and fluorescent dyes .
特性
分子式 |
C16H16N2O2 |
|---|---|
分子量 |
268.31 g/mol |
IUPAC名 |
1-ethyl-3-(9H-xanthen-9-yl)urea |
InChI |
InChI=1S/C16H16N2O2/c1-2-17-16(19)18-15-11-7-3-5-9-13(11)20-14-10-6-4-8-12(14)15/h3-10,15H,2H2,1H3,(H2,17,18,19) |
InChIキー |
HLYZZLDMHPQAMT-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-benzyl-6-(1-phenylethyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11481200.png)
![1-[(4-Chloro-3-ethoxyphenyl)sulfonyl]-4-mesitylpiperazine](/img/structure/B11481205.png)
![2-[2-(4-chlorophenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazol-1-yl]ethanol](/img/structure/B11481215.png)
![2-(allylamino)-8-amino-3-cyano-5-oxo-6-(3-pyridyl)-4,6-dihydro-5H-pyrano[2,3-d]thieno[3,2-b]pyridin-7-yl cyanide](/img/structure/B11481223.png)
![3-(4-fluorophenyl)-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11481229.png)
![3'-Methyl-8'-nitro-5-(prop-2-EN-1-YL)-6-sulfanylidene-1',2',3',4',4'A,6'-hexahydrospiro[1,5-diazinane-3,5'-pyrazino[1,2-A]quinoline]-2,4-dione](/img/structure/B11481230.png)
![9-[4-(trifluoromethyl)benzyl]-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole](/img/structure/B11481237.png)
![1-(4-chlorophenyl)-6-(1-phenylethyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11481243.png)
methyl}-1H-benzimidazole](/img/structure/B11481254.png)
![[(1-benzyl-1H-benzimidazol-2-yl)methylidene]propanedinitrile](/img/structure/B11481268.png)
![N-[2-({[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)ethyl]pyrazine-2-carboxamide](/img/structure/B11481275.png)
![6'-amino-3'-methyl-2'H-spiro[4-azabicyclo[2.2.2]octane-2,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B11481283.png)

![Acetamide, 2-chloro-N-(4-fluorophenyl)-N-(tricyclo[3.3.1.1(3,7)]dec-1-ylmethyl)-](/img/structure/B11481291.png)
